2-Fluoroethyl methacrylate

概要

説明

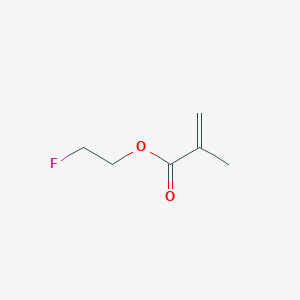

2-Fluoroethyl methacrylate is a methacrylate monomer . It is a compound with the molecular formula C6H9FO2 . It is also known by other names such as 2-fluoroethyl 2-methylprop-2-enoate and 2-Propenoic acid, 2-methyl-, 2-fluoroethyl ester .

Synthesis Analysis

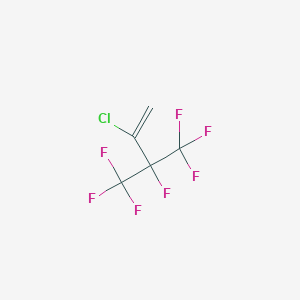

The synthesis of 2-Fluoroethyl methacrylate involves a process known as reversible addition fragmentation chain transfer (RAFT) polymerization . This process allows for the controlled synthesis of the compound . The synthesis of 2-Fluoroethyl methacrylate can also be achieved from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine .

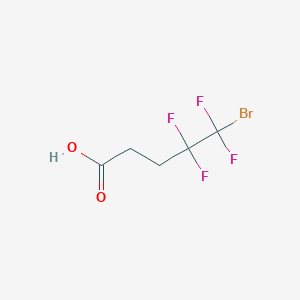

Molecular Structure Analysis

The molecular structure of 2-Fluoroethyl methacrylate consists of 6 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The InChI code for the compound is 1S/C6H9FO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 .

Chemical Reactions Analysis

2-Fluoroethyl methacrylate can undergo various chemical reactions. For instance, during bulk polymerization, reaction acceleration (Trommsdorff effect) and subsequent reaction deceleration (glass effect) may occur .

Physical And Chemical Properties Analysis

2-Fluoroethyl methacrylate has a molecular weight of 132.13 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has a rotatable bond count of 4 .

科学的研究の応用

Polymer Synthesis and Modification

2-Fluoroethyl methacrylate (FEMA) is widely used in the synthesis of polymers. It serves as a monomer that can be polymerized to form poly(2-fluoroethyl methacrylate), which is a fluorinated polymer with unique properties such as resistance to solvents, oils, and other chemicals. This makes it suitable for use in protective coatings, adhesives, and as a modifier to enhance the properties of other polymers .

Biomedical Applications

FEMA is utilized in the biomedical field for the creation of biocompatible and bioactive surfaces. Its incorporation into copolymers can improve cell adhesion, which is crucial for tissue engineering scaffolds and medical implants. The fluorine component also imparts hydrophobic characteristics, which can be beneficial in reducing nonspecific protein binding .

Controlled Drug Delivery Systems

The ability of FEMA-based polymers to form hydrogels makes them excellent candidates for controlled drug delivery systems. These hydrogels can respond to environmental stimuli such as pH and temperature, allowing for the targeted release of therapeutic agents at specific sites within the body .

Optical and Electronic Materials

Due to its excellent optical clarity and electrical insulation properties, FEMA is used in the production of optical fibers and electronic materials. It can be applied as an insulating layer in electronic devices or incorporated into light-emitting diodes (LEDs) and other optoelectronic components .

Surface Coatings and Adhesives

FEMA’s chemical structure allows it to form strong, durable, and chemically resistant coatings. These coatings are particularly useful in the automotive and aerospace industries, where materials are exposed to harsh environmental conditions. Additionally, FEMA-based adhesives offer high strength and resistance to heat and chemicals .

Fluoropolymer Composites

FEMA is used to create fluoropolymer composites with enhanced mechanical and thermal properties. These composites are suitable for high-performance applications in the automotive, aerospace, and electronics industries, where materials must withstand extreme temperatures and mechanical stress .

Safety and Hazards

2-Fluoroethyl methacrylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

将来の方向性

作用機序

Target of Action

2-Fluoroethyl methacrylate is a chemical compound used in various applications, including as a monomer in polymerization reactions . .

Mode of Action

As a methacrylate, it is known to participate in polymerization reactions, where it can form polymers with various properties depending on the reaction conditions .

Biochemical Pathways

Methacrylates in general are known to be involved in polymerization reactions, leading to the formation of polymers with diverse properties .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability, but this would depend on the specific route of administration and other factors .

Result of Action

The primary result of the action of 2-Fluoroethyl methacrylate is the formation of polymers when it undergoes polymerization reactions. These polymers can have a wide range of properties and uses, depending on the specific reaction conditions .

Action Environment

The action of 2-Fluoroethyl methacrylate, like other methacrylates, can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can act as catalysts or inhibitors of the polymerization reaction .

特性

IUPAC Name |

2-fluoroethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSKNCNCLSXMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371986 | |

| Record name | 2-Fluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoroethyl methacrylate | |

CAS RN |

686-54-4 | |

| Record name | 2-Fluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

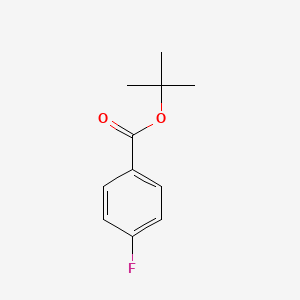

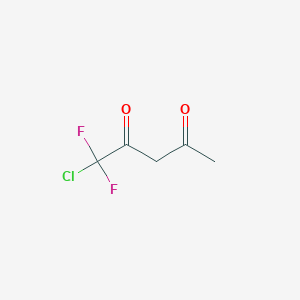

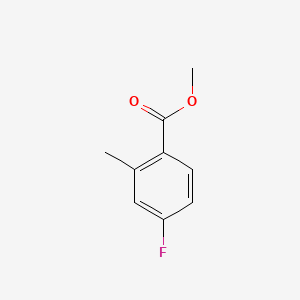

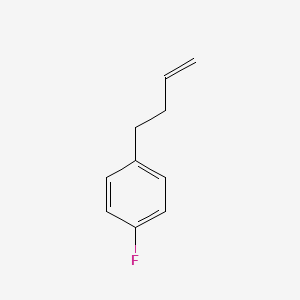

Feasible Synthetic Routes

Q & A

Q1: What makes 2-fluoroethyl methacrylate interesting for polymer chemistry?

A1: 2-fluoroethyl methacrylate (2FEMA) is a fluorine-containing monomer that exhibits advantageous properties in polymer synthesis. [] Research demonstrates its compatibility with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. [] This allows for the creation of well-defined polymers with controlled molecular weight and narrow polydispersity. [] This control is crucial for tailoring polymer properties for specific applications.

Q2: What are the potential applications of polymers incorporating 2-fluoroethyl methacrylate?

A2: One promising application lies in developing thermally switchable thin films. [] 2FEMA's incorporation into triblock terpolymers, specifically poly(n-butyl methacrylate)-poly(methyl methacrylate)-poly(2-fluoroethyl methacrylate), has shown potential for this application. [] Furthermore, the presence of fluorine in 2FEMA influences the miscibility of its polymers with other polymers, opening possibilities for creating blends with tailored properties. [] For instance, poly(2-fluoroethyl methacrylate) shows miscibility with specific poly(alkyl acrylate)s, potentially leading to materials with controlled lower critical solution temperature (LCST) behavior. []

Q3: How does the presence of fluorine in 2-fluoroethyl methacrylate affect its polymer properties?

A3: The introduction of fluorine significantly impacts the properties of polymethacrylates. Studies comparing poly(2-fluoroethyl methacrylate) with poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) highlight how the degree and position of fluorination alter their miscibility with various polymethacrylates. [] This control over miscibility is crucial for designing polymer blends with desired characteristics. Additionally, research on gamma-radiolysis of poly(2-fluoroethyl methacrylate) provides insights into its degradation mechanisms and the volatile products formed. [] This information is essential for understanding its long-term stability and potential environmental impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/structure/B1333713.png)

![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)